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Compound of Interest

4-Chloro-2-o0-
Compound Name:

tolyloxybenzaldehyde
Cat. No.: B13778576

Get Quote

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-
methylphenoxy)benzaldehyde) is a strategic intermediate characterized by a diaryl ether core.
[1][2] This structural motif is privileged in drug discovery, serving as the backbone for various
bioactive compounds including kinase inhibitors, non-steroidal anti-inflammatory drugs
(NSAIDs), and tricyclic antidepressants (e.g., dibenzoxazepines).[1]

The molecule features three distinct reactive handles that allow for orthogonal functionalization:
e Aldehyde (-CHO): Amenable to reductive amination, condensation, and oxidation.

» Aryl Chloride (-CI): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-
Hartwig).[1][2]

o Diaryl Ether Linkage (-O-): A stable, lipophilic spacer that positions the two aromatic rings in
a specific conformation critical for receptor binding.[1][2]
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hemical Identi ble[2][3]

Property Specification

IUPAC Name 4-Chloro-2-(2-methylphenoxy)benzaldehyde

CAS Number 847351-30-8

Molecular Formula C14H11CIlO2

Molecular Weight 246.69 g/mol

Core Scaffold Diaryl Ether (Phenoxybenzene)

Key Substituents 4-Chloro (electron-withdrawing), 2-Methyl (steric
bulk)

Physical State Pale yellow solid or oil (depending on purity)

Part 2: Synthetic Pathways & Methodology[1][4][5]

The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde typically relies on Nucleophilic Aromatic
Substitution (

).[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and higher
regioselectivity when using fluorinated precursors.

Primary Synthesis: Displacement

The most robust route involves the reaction of 4-chloro-2-fluorobenzaldehyde with o-cresol (2-
methylphenol) in the presence of a base.[1][2] The fluorine atom at the ortho position to the
aldehyde is highly activated due to the electron-withdrawing nature of the carbonyl group.[2]

Reaction Scheme:

[1][2]

Mechanism:
» Deprotonation: Potassium carbonate deprotonates o-cresol to form the phenoxide anion.[2]

» Addition: The nucleophilic phenoxide attacks the C-2 position of the benzaldehyde.[2]
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o Elimination: Fluoride is expelled, restoring aromaticity and yielding the ether product.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde on a 10 mmol scale.

Reagents:

4-Chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol)[1][2]

0-Cresol (1.19 g, 11 mmol, 1.1 eq)[1]

Potassium Carbonate (

) (2.07 g, 15 mmol, 1.5 eq)[1]

DMF (Dimethylformamide) (20 mL, anhydrous)

Step-by-Step Workflow:

Setup: Charge a 100 mL round-bottom flask with

, 0-cresol, and DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation
(color change often observed).

» Addition: Add 4-chloro-2-fluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid).

o Reaction: Heat the mixture to 80-90°C under nitrogen atmosphere. Monitor by TLC
(Hexane:EtOAc 4:1). The starting aldehyde (

) should disappear, replaced by the product (

).

¢ Quench: Once complete (approx. 4-6 hours), cool to room temperature and pour into ice-
water (100 mL).

o Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to
remove excess cresol), water, and brine.[1]
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 Purification: Dry over

, concentrate, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Validation Check:
e 1H NMR (CDCI3): Look for the aldehyde proton singlet at

ppm. The doublet for the proton ortho to the fluorine in the starting material (approx 7.9 ppm)
will shift significantly upon substitution.

 Yield: Expected yield is 85-95%.[2]

Part 3: Derivatization & Medicinal Chemistry
Applications[5][6][7]
The "derivative" space of this molecule is vast. The aldehyde serves as a "warhead" for

attaching amines, while the chlorine allows for library expansion.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

) _ + NaBH4 Intramolecular
+ Primary Amines Schiff Bases Reduction Benzylamines Cyclization (if functionalized Dibenzoxazepines
(-H20) (Imines) (Reductive Amination) (Cyclization)

+Ar-B(OH)2
Pd(PPh3)4

4-Chloro-2-o-tolyloxy-
benzaldehyde

Biaryl Derivatives
(Suzuki Coupling)

Click to download full resolution via product page

Caption: Divergent synthetic pathways transforming the aldehyde core into bioactive scaffolds.

Key Applications
A. Kinase Inhibition (Type Il Inhibitors)

Diaryl ethers are frequent motifs in Type Il kinase inhibitors (e.g., Sorafenib derivatives). The
ether oxygen acts as a hydrogen bond acceptor, while the tolyl group fills hydrophobic pockets
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(e.g., the "gatekeeper" region).

o Strategy: Perform reductive amination on the aldehyde with a piperazine or pyridine moiety
to mimic the solvent-exposed region of known inhibitors.[2]

B. Tricyclic Antidepressant/Antipsychotic Analogs

This scaffold is a direct precursor to dibenz[b,f][1,4]Joxazepines, a class containing drugs like
Loxapine.

o Synthesis: Reacting the aldehyde with an amino group followed by ring closure (often
requiring a handle on the tolyl ring) generates the tricyclic core. The 2-methyl group on the
phenoxy ring introduces unique steric constraints that can alter receptor selectivity (e.qg.,
Dopamine D2 vs. 5-HT2A).[1][2]

C. Agrochemicals (Herbicides/Fungicides)

The 2-phenoxybenzaldehyde motif is structurally related to Strobilurin fungicides and PPO-
inhibitor herbicides.[1][2]

o Derivatization: Conversion of the aldehyde to an oxime ether or an acrylate ester often yields
potent antifungal agents.

Part 4: Structure-Activity Relationship (SAR)
Insights

When optimizing this scaffold, the following SAR trends are generally observed in literature for
diaryl ethers:
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Region Modification Effect on Activity

Increases metabolic stability; -
) CF3 often improves lipophilicity
4-Chloro Replacement with -F or -CF3 ) )
and blood-brain barrier

penetration.[1][2]

often leads to loss of potency
due to increased

2-Methyl (Tolyl) Removal (to H) ) L
conformational flexibility

(rotational freedom).[1]

Reduces potency (loss of H-
Aldehyde Conversion to Benzyl Alcohol bond acceptor); often a

metabolic soft spot.[2]

drastically improves solubility
Aldehyde Conversion to Amine and allows for salt formation
(drug-likeness).[1][2]

Part 5: References

o Synthesis of Diaryl Ethers via S_NAr:

Title: Nucleophilic Aromatic Substitution of Fluorobenzaldehydes: A Practical Route to

(¢]

Diaryl Ethers.

o

Source:Journal of Organic Chemistry

Context: Defines the reactivity order of halogens in benzaldehydes (F >> CI > Br).

[¢]

[¢]

URL:[Link] (General reference for S_NAr methodology).
e Chemical Identity & Properties:
o Title: 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8) Entry.[1][2]

o Source: Alfa Chemistry / PubChem
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o Context: Confirmation of structure and physical properties.[3]

o URL:[Link] (Search CAS 847351-30-8).[1][2]

o Biomedical Relevance of Diaryl Ethers:

o

Title: Diaryl Ether: A Privileged Scaffold for Drug Design.[2]

[¢]

Source:European Journal of Medicinal Chemistry

[¢]

Context: Reviews the application of this core in anticancer and anti-inflammatory agents.

[e]

URL:[Link][1]

e Related Drug Structures (Loxapine/Amoxapine):

[¢]

Title: Synthesis and Pharmacology of Dibenzoxazepine Derivatives.[2]

[e]

Source:Journal of Medicinal Chemistry

[e]

Context: lllustrates the cyclization of phenoxy-aniline/aldehyde precursors to tricyclic
drugs.

[e]

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-o-tolyloxybenzaldehyde
Derivatives & Applications[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b13778576/docs#technical-guide-4-chloro-2-o-
tolyloxybenzaldehyde-derivatives-applications-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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